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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals identify, manage,

and rescue contaminated induced pluripotent stem cell (iPSC) cultures.

Frequently Asked Questions (FAQs)
Q1: How can I identify the type of contamination in my iPSC culture?

A1: Identifying the type of contaminant is the first critical step. Different contaminants require

different eradication strategies. Here are some common identification methods:

Visual Inspection (Microscopy):

Bacteria: Look for small, dark, and often motile particles between your iPSCs. The culture

medium may appear cloudy or change color (typically yellow due to a drop in pH)[1][2].

Yeast: Yeast appears as small, round, or oval budding particles, often in clusters or

chains[2].

Mold/Fungus: Fungal contamination is characterized by thin, filamentous structures

(hyphae) that can form a fuzzy mat on the culture surface. The medium may also become

cloudy or change color[2].

Mycoplasma: Mycoplasma is not visible under a standard light microscope, making it a

particularly insidious contaminant[3]. Signs of mycoplasma contamination are often subtle
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and may include reduced cell proliferation, changes in cell morphology, and decreased

transfection efficiency[3][4].

Specific Detection Assays:

Mycoplasma: Due to its small size and lack of a cell wall, mycoplasma requires specific

detection methods such as PCR-based assays, ELISA kits, or fluorescent DNA staining[2]

[4]. Regular testing (e.g., every few months) is highly recommended to ensure cultures are

clean[3][5].

Q2: My iPSC culture is contaminated. Should I discard it or try to rescue it?

A2: The decision to discard or rescue a contaminated culture depends on the value of the iPSC

line and the type of contaminant.

General Recommendation: For common microbial contaminations like bacteria and fungi, it

is often best to discard the contaminated culture to prevent cross-contamination of other

cultures in the incubator[3]. Always prioritize having frozen backup stocks of your valuable

iPSC lines.

Valuable or Irreplaceable Cultures: If the iPSC line is precious and no backup stocks are

available, a rescue attempt may be warranted. However, be aware that the treatment

process itself can be harsh on the cells and may alter their characteristics[6].

Q3: What are the immediate steps to take when contamination is detected?

A3: Immediate action is crucial to contain the contamination.

Isolate: Immediately quarantine the contaminated flask(s) and any shared reagents (e.g.,

media, supplements). If possible, move the contaminated culture to a separate, designated

incubator[3].

Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator

(including the water pan), and any equipment that may have come into contact with the

contaminated culture using appropriate disinfectants like 70% ethanol and a sterilizing agent.
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Assess Other Cultures: Carefully inspect all other cultures that were in the same incubator or

handled in the same biosafety cabinet to check for cross-contamination.

Troubleshooting Guides: Contaminant-Specific
Rescue Protocols
Bacterial Contamination
Issue: My iPSC culture is cloudy, and I see small, motile dots between my cells.

Solution: This indicates a bacterial contamination. If the line is invaluable, you can attempt a

rescue using a broad-spectrum antibiotic combination. While specific products like Normocure

are available, a general approach involves the use of antibiotics like penicillin-streptomycin,

though some bacterial strains may be resistant[7].

Experimental Protocol: General Bacterial Decontamination

Wash: Aspirate the contaminated medium. Gently wash the iPSC colonies two to three times

with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium

to remove as much of the bacteria and contaminated media as possible.

Treat: Add fresh iPSC culture medium containing a high concentration of a broad-spectrum

antibiotic or a commercial decontamination reagent. It is recommended to use an antibiotic

cocktail that is not part of your routine cell culture practice. Follow the manufacturer's

recommended concentration and duration for commercial reagents like Normocure.

Culture in Isolation: Keep the treated culture in a quarantined incubator.

Monitor and Wean: Change the antibiotic-containing medium every 1-2 days. After a

designated treatment period (e.g., 7-14 days), culture the cells in antibiotic-free medium for

several passages to ensure the contamination is eradicated and to allow the cells to recover.

Test for Sterility: After several passages without antibiotics, test the culture for any residual

bacteria by plating a sample of the culture supernatant on a nutrient agar plate.

Fungal (Yeast and Mold) Contamination
Issue: I see fuzzy growths or budding particles in my iPSC culture.
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Solution: This suggests a fungal or yeast contamination. Antifungal agents like Amphotericin B

can be used for treatment, but they can be toxic to iPSCs. Therefore, it is crucial to determine

the optimal dose.

Experimental Protocol: Fungal Decontamination with Amphotericin B

Determine Toxicity: Before treating your valuable culture, perform a dose-response

experiment on a sacrificial vial of the same iPSC line to determine the highest tolerable

concentration of Amphotericin B. Test a range of concentrations from 0.25 to 2.5 µg/mL[8].

Observe the cells daily for signs of toxicity, such as rounding, detachment, or vacuole

formation[8].

Wash: Aspirate the contaminated medium and gently wash the iPSC colonies twice with

sterile DPBS.

Treat: Add fresh iPSC medium containing the pre-determined, non-toxic concentration of

Amphotericin B.

Incubate and Monitor: Culture the iPSCs in a quarantined incubator, changing the medium

with fresh Amphotericin B every 2-3 days for a total of 9-12 days.

Recovery: After the treatment period, culture the cells in antifungal-free medium for at least

two weeks to ensure the contamination is eliminated.

Verify: Visually inspect the culture regularly for any signs of recurring contamination.

Mycoplasma Contamination
Issue: My iPSCs are growing slowly, and their morphology has changed, but I don't see any

visible contaminants. A PCR test confirmed mycoplasma.

Solution: Mycoplasma is a common and serious contaminant that requires specific treatment.

Several commercial kits are available with high success rates. It is generally recommended to

discard mycoplasma-positive cultures, but for precious lines, rescue is an option[5].

Experimental Protocol: Mycoplasma Decontamination using Plasmocin™

This protocol is based on the use of Plasmocin™ from InvivoGen[9][10].
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Treatment Initiation: Add Plasmocin™ to your iPSC culture medium at a final concentration

of 25 µg/mL[9][11].

Culture and Media Changes: Culture the cells in the Plasmocin™-containing medium for two

weeks. Replace the medium with fresh Plasmocin™-containing medium every 2-3 days[9]

[11].

Post-Treatment Culture: After the two-week treatment, culture the iPSCs in antibiotic-free

medium for at least two weeks. This allows any remaining mycoplasma to grow to a

detectable level[12].

Re-testing: Re-test the culture for mycoplasma using a sensitive and reliable method, such

as a PCR-based assay[12].

Troubleshooting: If the cells are sensitive to 25 µg/mL of Plasmocin™, reduce the

concentration to 12.5 µg/mL and extend the treatment duration[9]. If contamination persists,

the mycoplasma strain may be resistant, and an alternative treatment like Plasmocure™

should be considered[9].

Experimental Protocol: Mycoplasma Decontamination using Mynox®

This protocol is based on the use of Mynox® from Minerva Biolabs, which utilizes a biophysical

mechanism of action to reduce the risk of resistance[13][14].

Preparation: Prepare an elimination mix in a sterile petri dish by adding 200 µl of Mynox® to

2.8 ml of standard cell culture medium with 5% FBS[15][16].

Cell Addition: Add 2 ml of freshly trypsinized single cells (1 x 10^4 to 1 x 10^5 cells) to the

elimination mix[15][16].

Incubation: Incubate the cells in the Mynox®-containing medium for one entire passage

(approximately 3-8 days) under normal growth conditions[15].

Removal of Mynox®: After the incubation period, remove the Mynox®-containing medium

and subculture the cells in standard, Mynox®-free medium[15][16].

Verification: Test for mycoplasma after the treatment to confirm eradication[14].
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Data Summary
Contaminant Treatment

Reported Success
Rate

Key
Considerations

Mycoplasma Plasmocin™
High, effective against

intracellular forms[10]

Can be toxic to some

cell lines; resistance is

possible[9].

Mycoplasma Mynox® ~90%[13]

Biophysical

mechanism reduces

the risk of

resistance[13][14].

Mycoplasma Mynox® Gold Close to 100%[13]

Combination of a

standard antibiotic

and the Mynox®

formulation;

recommended for

sensitive or primary

cells[13].

Bacteria Various Antibiotics

Varies depending on

the bacterial strain

and antibiotic

sensitivity.

It is often

recommended to

discard the culture.

Treatment can alter

cell characteristics.

Fungus/Yeast Amphotericin B Varies

Can be toxic to iPSCs;

requires dose

optimization[8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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